molecular formula C7H10N6 B11909183 9-Ethyl-6-hydrazinyl-9h-purine CAS No. 5427-21-4

9-Ethyl-6-hydrazinyl-9h-purine

Katalognummer: B11909183
CAS-Nummer: 5427-21-4
Molekulargewicht: 178.20 g/mol
InChI-Schlüssel: PLZNXQYAVUAQNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Ethyl-6-hydrazinyl-9H-purine is a chemical compound with the molecular formula C7H10N6. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-6-hydrazinyl-9H-purine typically involves the reaction of 9-ethyl-9H-purine with hydrazine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general synthetic route can be summarized as follows:

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions

9-Ethyl-6-hydrazinyl-9H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various alkyl or acyl derivatives .

Wissenschaftliche Forschungsanwendungen

9-Ethyl-6-hydrazinyl-9H-purine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 9-Ethyl-6-hydrazinyl-9H-purine involves its interaction with molecular targets such as enzymes and nucleic acids. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the compound can intercalate into DNA, disrupting its structure and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

9-Ethyl-6-hydrazinyl-9H-purine is unique due to the presence of both the ethyl and hydrazinyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

5427-21-4

Molekularformel

C7H10N6

Molekulargewicht

178.20 g/mol

IUPAC-Name

(9-ethylpurin-6-yl)hydrazine

InChI

InChI=1S/C7H10N6/c1-2-13-4-11-5-6(12-8)9-3-10-7(5)13/h3-4H,2,8H2,1H3,(H,9,10,12)

InChI-Schlüssel

PLZNXQYAVUAQNV-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=NC2=C(N=CN=C21)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.